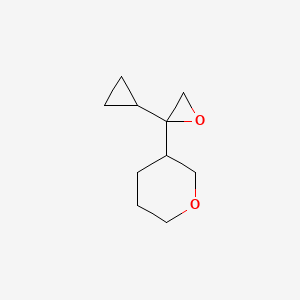

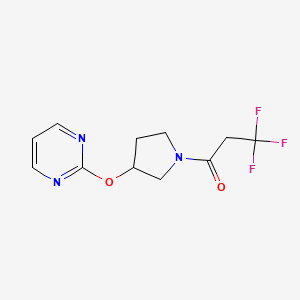

![molecular formula C12H14ClNO B2845344 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2167737-43-9](/img/structure/B2845344.png)

4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-2H-spiro[1-benzofuran-3,4’-piperidine]” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

Benzofuran rings have been constructed by various methods in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis

The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity . Good activity was observed when the 3-position was substituted with hydrazone .Chemical Reactions Analysis

The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Aplicaciones Científicas De Investigación

Sigma Receptor Ligands

One of the primary scientific applications of 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] derivatives is their role as sigma receptor ligands. These compounds have been found to exhibit high affinity and selectivity for sigma receptors, which are implicated in several neurological and psychiatric disorders. The systematic variation in substituents on these compounds has been shown to significantly affect their receptor affinity, making them valuable in exploring sigma receptor functions and potential therapeutic targets (Maier & Wünsch, 2002).

Histone Deacetylase (HDAC) Inhibitors

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Spiropiperidine hydroxamic acid derivatives, including those based on the 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] scaffold, have been discovered as structurally novel HDAC inhibitors. These compounds have shown promising antiproliferative activity on different tumor cell lines and in vivo efficacy in tumor growth inhibition models, making them potential candidates for cancer therapy (Varasi et al., 2011).

Synthesis and Structural Studies

The synthesis and structural elucidation of 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] derivatives have been extensively explored to understand their chemical properties and potential for further functionalization. Studies have focused on the synthesis of novel scaffolds and spirocyclic compounds, highlighting the versatility of these compounds in chemical synthesis and the potential for the development of new pharmacologically active agents (Leflemme, Stoit, & Borghese, 2012).

Antimalarial Activity

Some derivatives of 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] have been investigated for their antimalarial activity. Research in this area aims to discover new antimalarial agents with novel mechanisms of action. While specific studies on 4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] itself may not be directly mentioned, related spirocyclic compounds have demonstrated moderate to good activity against Plasmodium falciparum strains, suggesting the potential utility of this chemical framework in antimalarial drug development (Kumar, Khan, & Rawat, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Similarly, piperidine derivatives, another class to which this compound belongs, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Benzofuran compounds with halogens or hydroxyl groups at the 4-position have shown good antimicrobial activity . The addition of a spiro junction at the C 2 position of the chroman-4-one molecule, a structure similar to our compound, led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .

Biochemical Pathways

It’s worth noting that piperidine, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Pharmacokinetics

The molecular weight of the compound is 22369866 , which is within the optimal range for drug-like properties.

Result of Action

It’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Safety and Hazards

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Propiedades

IUPAC Name |

4-chlorospiro[2H-1-benzofuran-3,4'-piperidine] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-15-10)4-6-14-7-5-12/h1-3,14H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDGJTMBLKEOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC3=C2C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

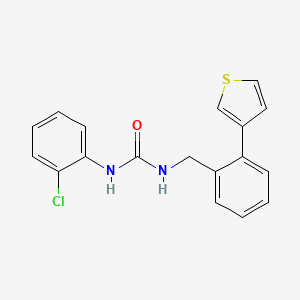

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)

![2-Amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2845263.png)

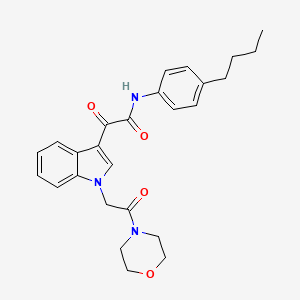

![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)

![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)